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Compound of Interest

Compound Name: 3-lodo-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B1394635

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-lodo-1H-
pyrazolo[3,4-c]pyridine

Abstract

This technical guide provides a comprehensive examination of the core physicochemical
properties of 3-lodo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of increasing
interest in the field of medicinal chemistry. As a derivative of the pyrazolo[3,4-c]pyridine
scaffold, it serves as a structural analogue to naturally occurring purines, positioning it as a
valuable fragment for the development of novel therapeutics, including anti-inflammatory, anti-
viral, and anti-cancer agents.[1] This document details the molecular structure, fundamental
properties, and robust experimental protocols for determining key parameters such as melting
point, solubility, and pKa. It is intended for researchers, scientists, and drug development
professionals seeking to leverage this versatile chemical building block in their discovery
programs.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in drug discovery,
primarily due to its structural resemblance to purine.[1] This similarity allows it to interact with a
wide variety of biological targets, such as kinases, that possess purine-binding pockets.[1] The
strategic introduction of an iodine atom at the C-3 position, yielding 3-lodo-1H-pyrazolo[3,4-
c]pyridine, creates a powerful synthetic handle. This iodo-substituent is readily manipulated
via modern cross-coupling methodologies, enabling late-stage functionalization and the
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systematic exploration of chemical space—a cornerstone of fragment-based drug discovery
(FBDD).[1]

This guide serves as a foundational resource, elucidating the essential physicochemical
characteristics that govern the behavior of 3-lodo-1H-pyrazolo[3,4-c]pyridine. Understanding
these properties is critical for predicting its absorption, distribution, metabolism, and excretion
(ADME) profile, designing effective formulation strategies, and optimizing its utility as a
precursor in complex synthetic campaigns.

Molecular Structure and Core Properties

The fundamental identity of 3-lodo-1H-pyrazolo[3,4-c]pyridine is defined by its bicyclic
heteroaromatic structure and core physicochemical constants.

3-lodo-1H-pyrazolo[3,4-c]pyridine

Click to download full resolution via product page
Caption: Chemical structure of 3-lodo-1H-pyrazolo[3,4-c]pyridine.

Table 1: Core Properties of 3-lodo-1H-pyrazolo[3,4-c]pyridine
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Property Value Source(s)

3-iodo-1H-pyrazolo[3,4-

IUPAC Name clpyridine

CAS Number 1082040-63-8

Molecular Formula CeHalN3 [2][3]
Molecular Weight 245.02 g/mol

Appearance Expected to be a solid at STP

Structural Features and Intermolecular Forces

The molecule's planar, bicyclic structure is composed of a fused pyrazole and pyridine ring.
The iodine atom at the C-3 position is the key site for synthetic modification. The nitrogen
atoms in both rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole
ring is a hydrogen bond donor.

While crystal structure data for this specific isomer is not readily available, analysis of the
closely related isomer, 3-lodo-1H-pyrazolo[3,4-b]pyridine, reveals significant intermolecular
forces that are likely conserved. In its crystalline state, the isomer forms centrosymmetric
dimers through strong N—H---N hydrogen bonds.[2][3] These dimers are further organized into
chains by C—I---N halogen bonds and stabilized by mt—1t stacking interactions.[2][3] These non-
covalent interactions are expected to influence the melting point, solubility, and crystal packing
of 3-lodo-1H-pyrazolo[3,4-c]pyridine.

Key Physicochemical Parameters & Their
Determination

The following sections outline critical physicochemical parameters and provide standardized,
self-validating protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. A sharp
melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas
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impurities tend to depress and broaden this range.

Table 2: Melting Point Data

Compound Melting Point (°C) Notes

3-lodo-1H-pyrazolo[3,4- ] Requires experimental
o Not available o

c]pyridine determination.

A structurally related analogue,
3-lodo-1H-pyrazolo[3,4- ) ] ]
o ) >300 suggesting a high melting
d]pyrimidin-4-amine )
point.[4]

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp) for
accurate determination.

e Sample Preparation:

o Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a
mortar and pestle.

o Tamp the open end of a capillary tube into the powder to collect a small sample.

o Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end,
aiming for a column height of approximately 3 mm.[5]

e Apparatus Setup:
o Insert the capillary tube into the heating block of the melting point apparatus.
o Place a calibrated thermometer in the designated well.

e Measurement:

o Rapid Determination (Optional): Heat the block rapidly to find an approximate melting
temperature. Allow the block to cool.
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o Accurate Determination: Begin heating slowly when the temperature is 5-10°C below the
expected melting point.[5]

o Adjust the heating rate to approximately 1-2°C per minute as you approach the melting
point to ensure thermal equilibrium between the sample, block, and thermometer.[5]

o Record the temperature (T1) at which the first drop of liquid appears.

o Record the temperature (T2) at which the last solid crystal melts completely.[6]
» Reporting:

o The melting point is reported as the range T1 — Ta.

o Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.
[7] The Biopharmaceutics Classification System (BCS) uses solubility data to predict in vivo
performance.[8] The shake-flask method is the gold-standard for determining equilibrium
solubility.[9]

Table 3: Solubility Data

Solvent Solubility Notes
_ Requires experimental
Aqueous Not available o
determination.
) ) Requires experimental
Organic Not available

determination.

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for
BCS classification.[10]
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e System Preparation:
o Prepare buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 for biorelevance).[10]

o Maintain a constant temperature, typically 37 £ 1 °C, using a calibrated water bath or
incubator.[10]

o Equilibration:

o Add an excess amount of the solid compound to a known volume of each buffer in a
sealed vial. This ensures a saturated solution is achieved with undissolved solid
remaining.[11]

o Agitate the vials using a shaker or rotator for a sufficient duration to reach equilibrium.
Equilibrium is confirmed when the concentration of the solute in solution remains constant
over sequential time points (e.g., measurements at 24, 48, and 72 hours show no
significant change).[10]

e Phase Separation:
o Allow the vials to settle at the experimental temperature.

o Separate the solid and liquid phases. This is a critical step; methods include centrifugation
or filtration through a non-binding filter (e.g., PTFE).

e Analysis:
o Carefully withdraw an aliquot of the clear supernatant.

o Determine the concentration of the dissolved compound using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

» Reporting:
o Report the solubility in units of mg/mL or pg/mL at the specified pH and temperature.

o Verify the pH of the saturated solution at the end of the experiment.[10]
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Caption: Workflow for Shake-Flask Solubility Measurement.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For drug candidates,
this governs solubility, membrane permeability, and receptor-binding interactions.[12] Given its
heterocyclic nitrogen atoms, 3-lodo-1H-pyrazolo[3,4-c]pyridine is expected to have at least
one pKa value.

Table 4: Acidity Constant Data

Parameter Value Notes

] Requires experimental
pKa Not available o
determination.

This method is effective for compounds with a chromophore whose absorbance spectrum
changes with ionization state.

e Preparation:
o Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
o Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

e Measurement:

o For each buffer, prepare a sample by adding a small, constant amount of the stock
solution to maintain a consistent total compound concentration.

o Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

o lIdentify an analytical wavelength where the difference in absorbance between the fully
protonated and deprotonated species is maximal.

o Data Analysis:
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o Plot absorbance at the analytical wavelength versus pH. The resulting data should form a

sigmoidal curve.

o The pKa is the pH at the inflection point of this curve, where the concentrations of the
protonated and deprotonated species are equal.[12] This can be determined by fitting the
data to the Henderson-Hasselbalch equation.

pKa and Ionization State

Basic Environment

I RIE):CAIN| Neutral Form (B
Acidic Environment pH > pKa Dominates( )

H < pKa 151 CRSIEIINY | Protonated Form (BH+)
P P Dominates

Click to download full resolution via product page

Caption: Relationship between pH, pKa, and molecular ionization state.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on modern analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy is used to
elucidate the proton environment. Based on data for the 3-lodo-1H-pyrazolo[3,4-b]pyridine
isomer, the spectrum is expected to show distinct signals in the aromatic region (6 7.0-9.0
ppm) corresponding to the protons on the pyridine ring, and a characteristic broad singlet for
the N-H proton at a downfield chemical shift (>10 ppm).[2][3]

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. For 3-lodo-1H-pyrazolo[3,4-c]pyridine, the expected molecular ion peak (M+)
would be observed at an m/z of approximately 245.02, consistent with its molecular formula
CeHalNs.[2][3]
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Significance in Drug Discovery and Development

The true value of 3-lodo-1H-pyrazolo[3,4-c]pyridine lies in its role as a versatile intermediate
for chemical library synthesis. The C-I bond is a prime site for metal-catalyzed cross-coupling
reactions, allowing for the controlled and directed introduction of diverse chemical
functionalities. This process, termed "vectorial elaboration," is central to FBDD, where a small
fragment hit is systematically grown to enhance its potency and selectivity for a target protein.

[1]

3-lodo-1H-pyrazolo[3,4-c]pyridine
(Core Fragment)

Vectorlal Elaboratlon at C-3 Position

Suzuki Coupllng Buchwald- HartW|g Amination Sonogashira Coupling
(+ R- B(OH)2) (+ R-NH2) (+ R-C=CH)

Diverse Library of Analogues

G-Aryl Analogue] G-AminoAnalogue] @-Alkynyl Analogua

Click to download full resolution via product page

Caption: Role of the 3-iodo group as a handle for synthetic diversification.

Conclusion

3-lodo-1H-pyrazolo[3,4-c]pyridine is a high-value chemical scaffold with significant potential
in modern drug discovery. Its purine-like core provides a favorable framework for interacting
with key biological targets, while its 3-iodo substituent offers a precise handle for synthetic
diversification. The physicochemical properties and experimental protocols detailed in this
guide provide the foundational knowledge required for its effective handling, characterization,
and strategic deployment in the synthesis of novel, biologically active compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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